molecular formula C18H20F3N5 B6449036 2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine CAS No. 2548976-24-3

2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine

Cat. No.: B6449036
CAS No.: 2548976-24-3
M. Wt: 363.4 g/mol
InChI Key: JEWKHGMNTYJXLY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a fused bicyclic pyrrolopyrrole moiety and a trifluoromethylpyridine group. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, which may influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5/c1-11-7-17(24-12(2)23-11)26-6-5-13-9-25(10-15(13)26)16-4-3-14(8-22-16)18(19,20)21/h3-4,7-8,13,15H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWKHGMNTYJXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24F3N5C_{20}H_{24}F_3N_5 with a molecular weight of approximately 407.441 g/mol. The structure features several key functional groups that contribute to its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in critical cellular processes. For instance, molecular docking studies have shown that compounds similar to this pyrimidine derivative exhibit high affinity for the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism in many organisms, including Plasmodium falciparum, the causative agent of malaria .

Efficacy in Biological Assays

  • Antimalarial Activity :
    • Compounds derived from similar structures have demonstrated significant inhibitory activity against PfDHFR, with IC50 values ranging from 1.3 nM to 243 nM for wild-type strains and 13 nM to 208 nM for mutant strains .
  • Anticancer Activity :
    • Studies have reported varying degrees of anticancer activity against cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The synthesized derivatives showed promising results with IC50 values indicating effective cytotoxicity at concentrations as low as 5 µg/mL .
  • Insecticidal and Antifungal Activities :
    • The compound has also been evaluated for insecticidal properties against pests like Spodoptera frugiperda and antifungal activities against pathogens such as Botrytis cinerea. In vitro tests showed inhibition rates exceeding 90% against certain fungal strains, indicating strong potential for agricultural applications .

Case Study 1: Antimalarial Efficacy

A series of pyrimidine derivatives were synthesized and evaluated for their antimalarial properties. The most potent compounds exhibited IC50 values significantly lower than traditional antimalarial drugs, suggesting their potential as new therapeutic agents .

Case Study 2: Anticancer Activity

In a comparative study of various trifluoromethyl pyrimidine derivatives, one compound showed remarkable efficacy against multiple cancer cell lines, outperforming established treatments like doxorubicin in specific assays. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL or nM)
AntimalarialPlasmodium falciparum1.3 - 243 nM
AnticancerPC35
K5625
HeLa5
A5495
InsecticidalSpodoptera frugiperdaMortality Rate: 90%
AntifungalBotrytis cinereaInhibition Rate: >90%

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure FeatureAntimalarial IC50 (nM)
Compound ATrifluoromethyl group150
Compound BPyridine ring200
2,4-dimethyl-6-{...} Octahydropyrrolo structure1.3 - 243

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound can be compared to structurally related analogs. Below is a comparative analysis based on available evidence:

Pharmacological Hypotheses

While direct pharmacological data for the target compound are unavailable, the pyrimidine-pyrrolopyrrole framework is reminiscent of kinase inhibitors (e.g., JAK/STAT or PI3K inhibitors). In contrast, the pyrazolo-pyrimidinone in is structurally similar to known PDE5 inhibitors (e.g., sildenafil analogs), suggesting divergent therapeutic applications.

Data Table: Key Structural and Hypothetical Properties

Property Target Compound Reference Compound ()
Core Structure Pyrimidine + octahydropyrrolo[3,4-b]pyrrole Pyrazolo[3,4-d]pyrimidin-4-one
Trifluoromethyl Group Position 5-Position of pyridine 3-Position of phenyl
Predicted LogP Moderate (~2.5–3.5) due to polar bicyclic amine Higher (~3.0–4.0) due to aromatic planar structure
Potential Targets Kinases (hypothetical) PDE5-like enzymes (structural analogy)

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s octahydropyrrolo[3,4-b]pyrrole moiety requires multistep synthesis, increasing complexity compared to simpler pyrimidine derivatives .
  • Lack of Direct Bioactivity Data: No peer-reviewed studies on the target compound’s biological activity are available, necessitating caution in extrapolating its utility.

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